molecular formula C16H20N4O2 B2654158 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine CAS No. 1014049-19-4

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine

Cat. No.: B2654158
CAS No.: 1014049-19-4
M. Wt: 300.362
InChI Key: PUDQTAULRPPLTB-UHFFFAOYSA-N
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Description

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methoxy group and a methyl group, along with a piperazine ring substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine typically involves multiple steps. One common method starts with the preparation of 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine is unique due to its combination of a pyrazole ring and a piperazine ring, each with specific substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-18-12-14(15(17-18)22-2)16(21)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDQTAULRPPLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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